N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The piperazine ring is further functionalized with a 4-methoxyphenyl group, while the acetamide side chain is linked to a benzyl group.
Properties
IUPAC Name |
N-benzyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-34-24-10-8-22(9-11-24)30-14-12-29(13-15-30)18-23-16-25(32)26(35-2)19-31(23)20-27(33)28-17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIKDGXYYUPTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperazine ring.
Formation of the Pyridine Ring: This step may involve cyclization reactions that form the pyridine ring structure.
Coupling Reactions: The final steps often involve coupling reactions such as Suzuki–Miyaura coupling to attach various functional groups to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural components, which include a piperazine moiety and a dihydropyridine core. These features contribute to its interactions with various biological targets.
Antidepressant Activity
Research indicates that compounds with piperazine structures often demonstrate significant antidepressant effects. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety. Studies have shown that derivatives of piperazine can enhance serotonin levels, thereby alleviating symptoms of depression .
Anticonvulsant Effects
The anticonvulsant properties of similar compounds have been explored extensively. For instance, derivatives that combine piperazine with other pharmacophores have shown promise in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Antitumor Activity
The dihydropyridine structure is associated with various anticancer activities. Compounds featuring this moiety have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research has indicated that N-benzyl derivatives can exhibit cytotoxic effects against several cancer cell lines .
Synthetic Route Overview
- Formation of Dihydropyridine : The initial step involves the condensation of appropriate aldehydes and ketones to form the dihydropyridine framework.
- Piperazine Integration : Subsequent reactions introduce the piperazine moiety through nucleophilic substitution or coupling reactions.
- Final Modifications : The final steps involve functional group modifications to achieve the desired acetamide structure.
Case Studies
Several studies highlight the potential applications of N-benzyl derivatives in clinical settings:
Case Study 1: Antidepressant Efficacy
A study published in PubMed evaluated a series of piperazine derivatives for their antidepressant efficacy using behavioral models in rats. The results indicated that compounds similar to N-benzyl derivatives exhibited significant reductions in depressive-like behaviors compared to controls .
Case Study 2: Anticancer Activity
Research conducted on a related compound demonstrated its effectiveness against breast cancer cell lines. The study found that treatment led to decreased cell viability and induced apoptosis, suggesting a promising avenue for further investigation into its anticancer properties .
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: piperazine-containing derivatives, dihydropyridinone-based molecules, and acetamide-linked pharmacophores. Below is a detailed analysis:
Piperazine Substituent Comparison
The 4-methoxyphenylpiperazine moiety in the target compound is critical for receptor interaction. Similar substituents are observed in:
- N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin : A dual histamine H1/H4 receptor ligand with a pyridine core and piperazine ethyl chain. The 4-methoxybenzyl group enhances lipophilicity and receptor affinity, analogous to the target compound’s 4-methoxyphenylpiperazine .
- Phenyl-1,2,4-oxadiazole derivatives : These compounds lack a piperazine ring but share methoxy-substituted aromatic systems, which improve metabolic stability .
Key Difference: The target compound’s piperazine is directly integrated into the dihydropyridinone scaffold, whereas analogs like those in use piperazine as a pendant group.
Dihydropyridinone Core Comparison
The 4-oxo-1,4-dihydropyridinone core distinguishes this compound from:
- Benzo[b][1,4]oxazin-3(4H)-one derivatives: These feature a fused benzoxazine ring system, offering rigidity but reduced metabolic flexibility compared to dihydropyridinones .
- Pyrrolidin-1-yl butyramides: These compounds (e.g., in ) exhibit a pyrrolidine ring instead of dihydropyridinone, altering electronic properties and binding kinetics.
Acetamide Linker and Benzyl Group
The N-benzyl acetamide side chain is structurally akin to:
- N-[(4-Dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide: While this compound uses a pyrrolidine-linked amide, the benzyl group in the target compound may improve blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | Histamine Ligand | Benzo[b]oxazinone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~520 (est.) | ~420 | ~380 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
Research Findings and Implications
- Receptor Selectivity : The 4-methoxyphenylpiperazine group may confer affinity for serotonin or histamine receptors, as seen in related ligands .
- Metabolic Stability: Methoxy groups in both the dihydropyridinone and piperazine moieties could reduce oxidative metabolism, extending half-life compared to non-methoxy analogs .
- Synthetic Challenges: The multi-step synthesis of such hybrid structures (e.g., coupling dihydropyridinone with piperazine) requires precise conditions, as highlighted in .
Biological Activity
N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a piperazine moiety and a dihydropyridine core. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
This compound is believed to exert its biological effects through multiple mechanisms:
- Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly dopamine receptors, which are crucial in regulating mood and behavior.
- Signal Transduction : It may influence intracellular signaling pathways by modulating the activity of specific enzymes or proteins involved in cellular communication.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
Antipsychotic Effects
Research indicates that compounds similar to N-benzyl derivatives exhibit significant affinity for dopamine D2 and D4 receptors. For instance, studies have shown that related compounds can achieve IC50 values as low as 0.057 nM for dopamine D4 receptors, highlighting their potential as antipsychotic agents .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Investigations into similar piperazine-containing compounds have demonstrated their ability to inhibit growth in various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings underscore the therapeutic potential of compounds related to this compound.
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
